Quisqualamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Quisqualamine is a compound that serves as the α-decarboxylated analogue of quisqualic acid, which is a known agonist of glutamate receptors. It is structurally related to neurotransmitters such as glutamate and γ-aminobutyric acid. Quisqualamine is recognized for its role in modulating neuronal activity, particularly within the central nervous system, where it influences excitatory and inhibitory signaling pathways. The compound has garnered interest due to its potential effects on neural excitability and its interactions with various neurotransmitter systems .

- Reduction: Quisqualamine can undergo reduction reactions, although specific reagents and conditions for these reactions are not widely documented.

- Hydrolysis: It can also be hydrolyzed under certain conditions, leading to the formation of other derivatives or related compounds.

These reactions are significant for understanding its chemical behavior and potential applications in pharmacology.

Quisqualamine exhibits biological activity primarily through its interaction with neurotransmitter receptors. It is known to depress electrical activity in neurons, particularly in amphibian models such as frogs. This effect suggests that quisqualamine may act as a modulator of synaptic transmission, potentially influencing both excitatory and inhibitory signals within neural circuits . Its similarity to γ-aminobutyric acid implies that it may function similarly to this inhibitory neurotransmitter, contributing to its depressant effects on neuronal excitability.

The synthesis of quisqualamine involves several steps:

- Starting Material: The process typically begins with the precursor quisqualic acid.

- Decarboxylation: The key step involves the decarboxylation of quisqualic acid, which can be achieved through various chemical methods.

- Purification: Following synthesis, purification techniques such as chromatography may be employed to isolate the final product.

One notable method described includes selective synthesis routes that yield quisqualamine efficiently while minimizing by-products .

Quisqualamine's potential applications are primarily in the field of neuroscience and pharmacology:

- Neuroscience Research: Due to its effects on neurotransmitter systems, it is utilized in research exploring synaptic transmission and neuronal excitability.

- Therapeutic Potential: Its modulatory effects on glutamate receptors suggest possible therapeutic applications in conditions characterized by excitotoxicity or dysregulation of neurotransmitter systems, such as epilepsy or neurodegenerative diseases.

Quisqualamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Quisqualic Acid | Amino Acid | Agonist of glutamate receptors | Stronger agonistic properties |

| Glutamate | Amino Acid | Major excitatory neurotransmitter | Primary endogenous ligand for receptors |

| γ-Aminobutyric Acid | Amino Acid | Inhibitory neurotransmitter | Opposes excitatory effects |

| Kainic Acid | Amino Acid | Agonist of kainate receptors | Associated with excitotoxicity |

Quisqualamine's unique position as a decarboxylated analogue allows it to exhibit distinct biological effects compared to these other compounds, particularly in terms of its depressant action on neuronal activity .

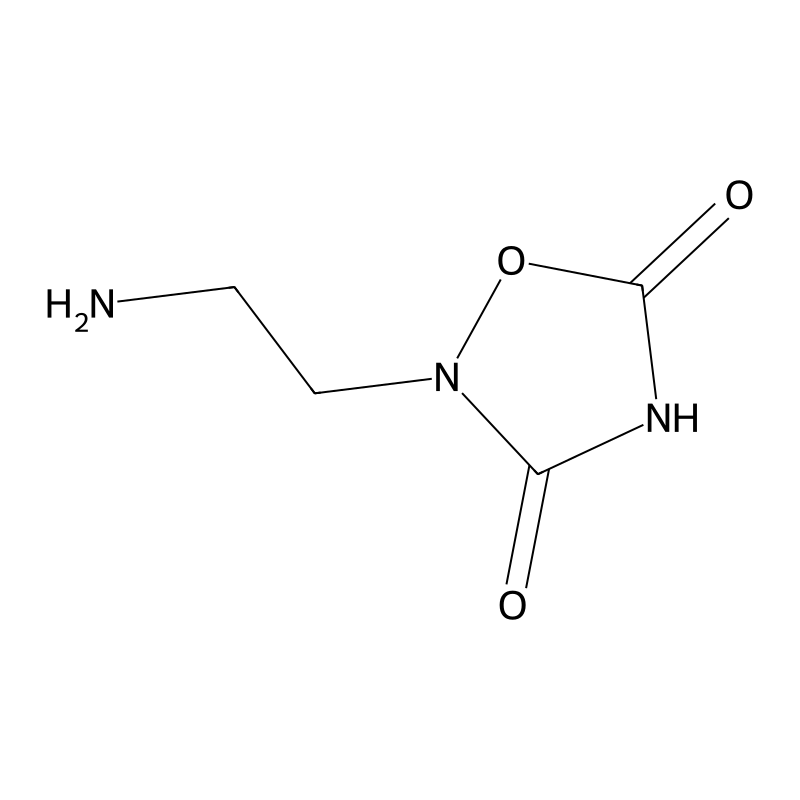

Quisqualamine (C₄H₇N₃O₃) belongs to the oxadiazolidinedione class, featuring a 1,2,4-oxadiazolidine-3,5-dione core linked to an ethylamine side chain. Its structure results from α-decarboxylation of quisqualic acid (C₅H₇N₃O₅), removing the carboxylic acid group at position α.

Comparative Structural Features:

This structural modification converts an excitatory amino acid analog (quisqualic acid) into a compound with predominantly inhibitory neurotransmission properties. The ethylamine side chain enables interaction with GABAₐ receptor chloride channels, while the oxadiazolidinedione moiety contributes to metabolic stability.

Natural Occurrence and Biosynthetic Precursors

While quisqualamine itself has not been isolated from natural sources, its precursor quisqualic acid occurs abundantly in:

- Seeds of Quisqualis indica (Rangoon creeper)

- Flower petals of Pelargonium x hortorum (zonal geranium)

- Fruits of Combretum indicum

Biosynthetic Pathway:

- Quisqualic Acid Synthesis: Produced via enzymatic conversion in Quisqualis species through:

- Decarboxylation: α-decarboxylation removes the α-carboxyl group, yielding quisqualamine.

Key Enzymatic Steps:

| Step | Enzyme Involved | Substrate | Product |

|---|---|---|---|

| Cyclization | Cysteine synthase | O-acetyl-L-serine | Quisqualic acid |

| Decarboxylation | Pyridoxal-dependent decarboxylase | Quisqualic acid | Quisqualamine |

Molecular Architecture and Stereochemical Properties

Quisqualamine represents a structurally unique compound characterized by its distinctive molecular architecture based on the 1,2,4-oxadiazolidine heterocyclic framework [9]. The compound bears the International Union of Pure and Applied Chemistry name 2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione and possesses the molecular formula C4H7N3O3 with a molecular weight of 145.12 grams per mole [10] [11]. The Chemical Abstracts Service has assigned this compound the registry number 68373-11-5, facilitating its identification in chemical databases [11].

The molecular architecture of quisqualamine is fundamentally derived from its parent compound, quisqualic acid, through a specific structural modification involving alpha-decarboxylation [9]. This decarboxylation process removes the carboxylic acid functionality present in quisqualic acid, resulting in a compound that retains the characteristic oxadiazolidine ring system while losing the acidic properties of its precursor [17]. The structural transformation from quisqualic acid (C5H7N3O5, molecular weight 189.13) to quisqualamine demonstrates a loss of 44 atomic mass units, corresponding precisely to the removal of the CO2 group [9] [13].

The oxadiazolidine ring system represents a five-membered heterocycle containing three heteroatoms: two nitrogen atoms and one oxygen atom [9]. This ring system exhibits remarkable stability due to its 3,5-disubstituted configuration, which provides resistance to hydrolytic degradation under physiological conditions [1]. The heterocyclic core is substituted at the 2-position with a 2-aminoethyl side chain, creating an overall structure that maintains the essential pharmacophoric elements while eliminating the carboxylate group [10].

Table 1: Fundamental Molecular Properties of Quisqualamine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H7N3O3 | [10] |

| Molecular Weight | 145.12 g/mol | [10] [11] |

| Chemical Abstracts Service Number | 68373-11-5 | [11] |

| PubChem Compound Identifier | 3085372 | [10] |

| International Union of Pure and Applied Chemistry Name | 2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione | [17] |

The stereochemical properties of quisqualamine are significantly simplified compared to many amino acid derivatives due to the absence of asymmetric carbon centers in its structure [9]. Unlike its parent compound quisqualic acid, which contains a chiral center at the alpha-carbon position, quisqualamine lacks stereogenic centers, rendering it achiral and optically inactive [9] [17]. This structural characteristic eliminates the need for consideration of enantiomeric forms and simplifies both synthetic approaches and analytical characterization procedures.

The conformational behavior of quisqualamine is governed by the rigid oxadiazolidine ring system, which constrains the molecular geometry and limits rotational freedom around the heterocyclic framework [1]. The aminoethyl side chain, however, retains significant conformational flexibility, allowing for multiple spatial orientations that may influence receptor binding interactions [9]. The absence of intramolecular hydrogen bonding constraints, which are present in the parent quisqualic acid due to its carboxylic acid group, provides quisqualamine with distinct conformational preferences [17].

Synthetic Pathways and Yield Optimization Strategies

The synthesis of quisqualamine presents unique challenges due to the requirement for selective alpha-decarboxylation of quisqualic acid while maintaining the integrity of the oxadiazolidine ring system [9] [31]. The primary synthetic approach involves the controlled decarboxylation of quisqualic acid under specific reaction conditions that favor the removal of the carboxyl group without compromising the heterocyclic core structure [31].

The decarboxylation of amino acids, as demonstrated in density functional theory studies, typically requires elevated temperatures and specific catalytic conditions to achieve selective removal of the carboxyl group [22]. The mechanism involves the formation of a zwitterionic intermediate followed by proton transfer and carbon dioxide elimination [22]. For quisqualic acid derivatives, the decarboxylation process must be carefully controlled to prevent degradation of the sensitive oxadiazolidine ring system [1].

Enzymatic synthesis approaches have been explored for the preparation of quisqualamine, drawing inspiration from the biosynthetic pathways observed in natural systems [1]. The enzymatic decarboxylation of quisqualic acid can be achieved using specific decarboxylase enzymes that demonstrate selectivity for amino acid substrates containing oxadiazolidine ring systems [1]. These enzymatic methods offer advantages in terms of selectivity and mild reaction conditions, although they may be limited by enzyme availability and substrate specificity [31].

Alternative synthetic strategies focus on the direct construction of the quisqualamine structure through cyclization reactions involving appropriately substituted precursors [18] [19]. The formation of 1,2,4-oxadiazole rings can be accomplished through various methodologies, including the reaction of amidoximes with acyl chlorides or carboxylic acid derivatives [19]. However, the specific requirements for the oxadiazolidine ring system in quisqualamine necessitate modifications to these general synthetic approaches [18].

Table 2: Synthetic Approaches to Quisqualamine Preparation

| Method | Starting Material | Key Reaction | Advantages | Limitations |

|---|---|---|---|---|

| Direct Decarboxylation | Quisqualic Acid | Thermal/Catalytic Decarboxylation | Straightforward approach | Requires careful temperature control |

| Enzymatic Synthesis | Quisqualic Acid | Enzymatic Decarboxylation | Mild conditions, high selectivity | Limited enzyme availability |

| Ring Construction | Aminoethyl Precursors | Oxadiazolidine Formation | Versatile synthetic route | Multiple synthetic steps required |

Yield optimization strategies for quisqualamine synthesis focus on maximizing the efficiency of the decarboxylation process while minimizing side reactions that could lead to product degradation [22]. Temperature control represents a critical factor, as excessive heating can result in ring opening or other unwanted transformations of the oxadiazolidine system [1]. The use of appropriate solvents and reaction atmospheres can significantly influence both the reaction rate and the selectivity of the decarboxylation process [22].

The purification of quisqualamine following synthesis requires careful consideration of its physicochemical properties [11]. The compound exhibits moderate water solubility due to the presence of the amino group, while the oxadiazolidine ring system provides some lipophilic character [9]. Chromatographic separation techniques, including ion-exchange chromatography and reverse-phase high-performance liquid chromatography, have been employed for the isolation and purification of quisqualamine from reaction mixtures [31].

Derivatization Approaches for Enhanced Bioactivity

The derivatization of quisqualamine presents opportunities for the development of compounds with modified pharmacological profiles and enhanced bioactivity [2] [3]. The primary sites available for chemical modification include the terminal amino group of the aminoethyl side chain and potential modifications to the oxadiazolidine ring system [9]. These derivatization approaches aim to modulate receptor binding affinity, selectivity, and metabolic stability while maintaining the essential structural features responsible for biological activity [2].

Amino group modifications represent the most accessible derivatization strategy for quisqualamine enhancement [24]. The primary amine functionality can be converted to secondary or tertiary amines through alkylation reactions, potentially altering the compound's interaction with gamma-aminobutyric acid and glycine receptors [9] [31]. Acylation of the amino group provides another avenue for structural modification, allowing for the introduction of various functional groups that may influence pharmacokinetic properties [24].

The synthesis of higher homologues of quisqualamine has been explored as a means of investigating structure-activity relationships [4]. These compounds involve the extension of the aminoethyl side chain to create aminopropyl or aminobutyl derivatives [4]. The preparation of such homologues follows synthetic routes similar to those employed for the parent compound, with modifications to accommodate the extended carbon chain length [4].

Table 3: Derivatization Strategies for Quisqualamine Enhancement

| Derivatization Type | Target Site | Potential Modifications | Expected Benefits |

|---|---|---|---|

| Amino Group Alkylation | Terminal Amine | Methyl, ethyl, propyl substitution | Altered receptor selectivity |

| Amino Group Acylation | Terminal Amine | Acetyl, propionyl, benzoyl groups | Modified pharmacokinetics |

| Chain Extension | Aminoethyl Side Chain | Aminopropyl, aminobutyl homologues | Enhanced binding affinity |

| Ring System Modification | Oxadiazolidine Core | Substituent addition | Improved metabolic stability |

The development of prodrug derivatives represents an advanced derivatization approach for quisqualamine [7]. These compounds are designed to undergo metabolic conversion to release the active quisqualamine molecule at the target site, potentially improving bioavailability and reducing systemic exposure [7]. The design of such prodrugs requires careful consideration of the metabolic pathways involved in the conversion process and the stability of the prodrug under physiological conditions [7].

Conformationally restricted analogues of quisqualamine have been investigated as a means of enhancing receptor binding selectivity [5]. These compounds incorporate rigid structural elements that constrain the molecular conformation, potentially leading to improved binding affinity for specific receptor subtypes [5]. The synthesis of such analogues requires sophisticated organic chemistry techniques and careful consideration of the three-dimensional structure-activity relationships [5].

Gamma-Aminobutyric Acid Type A Receptor Agonism Mechanisms

Quisqualamine demonstrates its primary pharmacodynamic activity through direct agonism of gamma-aminobutyric acid type A receptors [1] [2] [3]. As the alpha-decarboxylated analogue of quisqualic acid, quisqualamine exhibits central depressant properties that fundamentally differ from its parent compound's excitatory effects [1] [2] [4].

Molecular Mechanism of Gamma-Aminobutyric Acid Type A Receptor Activation

The compound's interaction with gamma-aminobutyric acid type A receptors occurs through direct binding to the orthosteric site, leading to chloride channel opening and neuronal hyperpolarization [1] [2]. In hemisected spinal cord preparations, quisqualamine produces dose-dependent depolarizations and inhibition of spontaneous ventral root potentials, with these effects being completely blocked by the gamma-aminobutyric acid type A receptor antagonists bicuculline methyl chloride and picrotoxin [1] [5] [6].

Pharmacological Selectivity and Antagonist Sensitivity

The specificity of quisqualamine for gamma-aminobutyric acid type A receptors is demonstrated by its selective sensitivity to classical gamma-aminobutyric acid type A receptor antagonists [1] [2] [3]. Bicuculline and picrotoxin completely abolish quisqualamine-induced responses, confirming that the compound's primary mechanism involves gamma-aminobutyric acid type A receptor activation [1] [5] [6]. Importantly, quisqualamine's actions remain unaffected by magnesium ions and DL-2-amino-5-phosphonopentanoic acid (N-methyl-D-aspartate receptor blockers), 6-cyano-7-nitroquinoxaline-2,3-dione (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptor antagonist), and 2-hydroxysaclofen (gamma-aminobutyric acid type B receptor antagonist) [1] [3] [4].

Structure-Activity Relationships in Gamma-Aminobutyric Acid Type A Receptor Binding

Comparative analysis with homoquisqualamine reveals important structure-activity relationships for gamma-aminobutyric acid type A receptor interactions [1] [5]. Homoquisqualamine, which contains an additional methylene group in its molecular chain, demonstrates a two-fold increase in potency compared to quisqualamine, particularly under tetrodotoxin conditions [1] [5] [6]. This enhanced potency suggests that minor structural modifications can significantly influence receptor binding affinity and functional activity.

Presynaptic and Postsynaptic Mechanisms

Quisqualamine exhibits dual-site activity at gamma-aminobutyric acid type A receptors, with more pronounced effects at presynaptic terminals [2] [7]. The compound induces prolonged depolarization of primary afferent terminals, which is sensitive to blockade by bicuculline and picrotoxin [2] [7] [4]. Postsynaptic actions, while less marked than presynaptic effects, also appear predominantly gamma-aminobutyric acid-mimetic, though sensitivity to bicuculline could not be consistently demonstrated in all experimental conditions [2] [7].

Electrophysiological Characteristics

In spinal cord preparations, quisqualamine produces characteristic electrophysiological responses consistent with gamma-aminobutyric acid type A receptor activation [1] [5] [6]. The compound induces dose-dependent inhibition of spontaneous ventral root potentials while leaving evoked potentials from dorsal root stimulation unchanged, suggesting selective modulation of spontaneous neuronal activity without affecting synaptic transmission pathways [1] [5].

| Pharmacological Agent | Receptor Target | Effect on Quisqualamine Activity | Mechanism |

|---|---|---|---|

| Quisqualamine | Gamma-Aminobutyric Acid Type A (agonist) | N/A (self) | Direct agonism |

| Bicuculline | Gamma-Aminobutyric Acid Type A (antagonist) | Blocks | Competitive antagonism |

| Picrotoxin | Gamma-Aminobutyric Acid Type A (antagonist) | Blocks | Channel blocker |

| Strychnine | Glycine (antagonist) | Reduces (partial) | Competitive antagonism |

| DL-2-amino-5-phosphonopentanoic acid | N-methyl-D-aspartate (antagonist) | No effect | Competitive antagonism |

| 6-cyano-7-nitroquinoxaline-2,3-dione | Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/Kainate (antagonist) | No effect | Competitive antagonism |

| 2-hydroxysaclofen | Gamma-Aminobutyric Acid Type B (antagonist) | No effect | Competitive antagonism |

Glycine Receptor Cross-Reactivity Patterns

Quisqualamine demonstrates secondary agonist activity at glycine receptors, contributing to its overall central nervous system depressant profile [2] [7] [3]. This cross-reactivity represents an important aspect of the compound's pharmacodynamic profile, though it appears to be of lesser magnitude compared to its gamma-aminobutyric acid type A receptor activity.

Strychnine Sensitivity and Glycine Receptor Interaction

The interaction of quisqualamine with glycine receptors is evidenced by its partial sensitivity to strychnine, the classical glycine receptor antagonist [2] [7] [3]. Unlike the complete blockade observed with gamma-aminobutyric acid type A receptor antagonists, strychnine produces only partial inhibition of quisqualamine's effects, suggesting that glycine receptor activation contributes to, but does not fully account for, the compound's pharmacological activity [2] [7] [8].

Receptor Subtype Considerations

Modern understanding of glycine receptor pharmacology reveals the existence of multiple glycine receptor subtypes, including homomeric alpha-subunit receptors and heteromeric alpha-beta configurations [9] [10] [11]. The partial strychnine sensitivity of quisqualamine suggests potential subtype-selective interactions, though specific subunit preferences have not been definitively characterized for this compound.

Functional Significance of Glycine Receptor Cross-Reactivity

The glycine receptor component of quisqualamine's activity appears to enhance its overall depressant effects rather than representing a primary mechanism of action [2] [7]. This cross-reactivity may contribute to the compound's ability to produce prolonged depolarization of primary afferent terminals and its overall inhibitory profile in spinal cord preparations [2] [7] [4].

Comparative Analysis with Beta-Alanine Receptors

Interestingly, quisqualamine also demonstrates sensitivity to compounds affecting beta-alanine receptors, suggesting a broader spectrum of inhibitory amino acid receptor interactions [2] [7]. This finding indicates that quisqualamine may interact with multiple components of the inhibitory neurotransmitter system, contributing to its complex pharmacodynamic profile.

Mechanistic Implications of Cross-Reactivity

The dual sensitivity to both gamma-aminobutyric acid and glycine receptor antagonists suggests that quisqualamine may act through complementary inhibitory pathways [2] [7] [3]. This multi-target approach may enhance the compound's efficacy as a central nervous system depressant while potentially reducing the likelihood of compensation through alternative excitatory mechanisms.

| Receptor System | Quisqualamine Activity | Evidence Type | Functional Significance |

|---|---|---|---|

| Gamma-Aminobutyric Acid Type A receptors | Primary agonist | Blocked by bicuculline/picrotoxin | Primary mechanism of action |

| Glycine receptors | Secondary agonist | Partially blocked by strychnine | Contributes to depressant effects |

| N-methyl-D-aspartate receptors | No direct activity | Unaffected by DL-2-amino-5-phosphonopentanoic acid/Magnesium | No contribution |

| Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/Kainate receptors | No direct activity | Unaffected by 6-cyano-7-nitroquinoxaline-2,3-dione | No contribution |

| Gamma-Aminobutyric Acid Type B receptors | No direct activity | Unaffected by 2-hydroxysaclofen | No contribution |

| Metabotropic glutamate receptors | Uncertain/unclear | Requires further investigation | Unknown contribution |

Metabotropic Glutamate Receptor Modulation

The interaction of quisqualamine with metabotropic glutamate receptors remains unclear and requires further investigation [3] [4]. While quisqualic acid, the parent compound of quisqualamine, demonstrates potent activity at metabotropic glutamate receptors, particularly Group I subtypes, the pharmacological profile of its decarboxylated analogue at these receptors has not been definitively characterized.

Structural Considerations and Metabotropic Glutamate Receptor Binding

The alpha-decarboxylation process that converts quisqualic acid to quisqualamine results in fundamental changes to the molecule's binding characteristics [1] [2] [3]. Quisqualic acid functions as a potent agonist at metabotropic glutamate receptors coupled to phosphoinositide hydrolysis, particularly mGluR1 and mGluR5 subtypes [12] [13] [14]. However, the removal of the carboxyl group in quisqualamine may significantly alter its ability to interact with metabotropic glutamate receptor binding sites.

Comparative Analysis with Quisqualic Acid Analogues

Research on quisqualic acid structural analogues provides insight into the potential metabotropic glutamate receptor activity of quisqualamine [12] [15] [13]. Studies demonstrate that structural modifications to quisqualic acid can dramatically alter metabotropic glutamate receptor activity, with some analogues losing agonist properties while gaining antagonist characteristics [15]. Alpha-methyl and benzyl analogues of quisqualic acid lose potent agonist action at Group I metabotropic glutamate receptors while acquiring antagonist properties with selectivity for Group II metabotropic glutamate receptors [15].

Experimental Evidence Limitations

Current experimental data regarding quisqualamine's metabotropic glutamate receptor activity is limited and inconclusive [3] [4]. The compound's lack of response to standard ionotropic glutamate receptor antagonists suggests minimal direct interaction with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, kainate, or N-methyl-D-aspartate receptors [1] [3] [4]. However, this does not definitively exclude potential interactions with metabotropic glutamate receptors, which operate through different signaling mechanisms.

Potential Group-Selective Interactions

If quisqualamine does interact with metabotropic glutamate receptors, the structural changes from decarboxylation might confer selectivity for specific receptor groups [12] [15] [13]. The precedent established by other quisqualic acid analogues suggests that decarboxylation could potentially shift activity from Group I toward Group II or Group III metabotropic glutamate receptors, though this remains speculative without direct experimental validation.

Methodological Considerations for Future Investigation

Future characterization of quisqualamine's metabotropic glutamate receptor activity would require specialized experimental approaches, including phosphoinositide hydrolysis assays for Group I receptors, cyclic adenosine monophosphate measurements for Group II and III receptors, and calcium imaging studies [12] [13] [14]. Additionally, binding studies using specific metabotropic glutamate receptor antagonists would help clarify potential interactions.

Functional Implications of Uncertain Metabotropic Glutamate Receptor Activity

The uncertain status of metabotropic glutamate receptor interactions represents a significant gap in understanding quisqualamine's complete pharmacodynamic profile [3] [4]. If present, such interactions could contribute to long-term neuroplasticity effects, modulation of synaptic transmission, or neuroprotective mechanisms that extend beyond the compound's established gamma-aminobutyric acid type A and glycine receptor activities.

| Compound | Molecular Formula | Structural Difference | Relative Potency | Gamma-Aminobutyric Acid Type A Receptor Sensitivity | Tetrodotoxin Conditions |

|---|---|---|---|---|---|

| Quisqualamine | C4H7N3O3 | Base structure | 1.0 (reference) | Sensitive to bicuculline/picrotoxin | Standard potency |

| Homoquisqualamine | C5H9N3O3 | Extra methylene group | 2.0 (2-fold increase) | Sensitive to bicuculline/picrotoxin | Enhanced potency (2-fold) |